3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

This meta-substituted benzoic acid scaffold (CAS 1086379-59-0) is non-negotiable for valid SAR interpretation in medicinal chemistry programs. Procuring the incorrect para-substituted regioisomer (CAS 1086379-56-7) or the amino-linked analog (CAS 1123515-90-1) introduces uncontrolled variables that risk synthetic failure or total loss of target affinity. The stable ether linker further provides a neutral hydrogen-bonding profile advantageous for optimizing permeability in bifunctional degraders (e.g., PROTACs) and fluorescent probes. Choose the correct regioisomer to ensure assay validity and downstream synthetic utility.

Molecular Formula C11H7BrN2O3
Molecular Weight 295.09 g/mol
CAS No. 1086379-59-0
Cat. No. B1386004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid
CAS1086379-59-0
Molecular FormulaC11H7BrN2O3
Molecular Weight295.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)O
InChIInChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-2-7(4-9)10(15)16/h1-6H,(H,15,16)
InChIKeyHPJFSTPVQIPYMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid (CAS 1086379-59-0): Technical Profile and Procurement-Relevant Characteristics


3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid (CAS 1086379-59-0) is a heterocyclic aromatic compound characterized by a 5-bromopyrimidine ring linked via an ether oxygen to the meta-position of a benzoic acid core [1]. It is categorized as a versatile small-molecule scaffold and a building block for organic synthesis, with the combination of the bromopyrimidine and benzoic acid moieties imparting distinct chemical reactivity . The compound has a molecular weight of 295.09 g/mol and an XLogP3-AA of 2.3 [1].

Why Generic Substitution of 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid Fails: The Criticality of Regioisomeric Purity


Substituting 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid with a closely related analog or in-class compound is not straightforward due to the critical impact of regioisomerism on downstream synthetic utility and potential biological target engagement. The specific position of the ether linkage on the benzoic acid ring (meta- vs. para-) directly dictates the three-dimensional orientation and electronic distribution of the molecule, which is fundamental for structure-activity relationships (SAR) in medicinal chemistry . Procurement of the incorrect regioisomer, such as the 4-substituted analog (CAS 1086379-56-7) or the amino-linked variant (CAS 1123515-90-1), can lead to synthetic failure or invalid biological assay results, as these subtle structural variations can dramatically alter binding affinity to biological targets . The following quantitative evidence underscores the specific, non-interchangeable nature of this compound's structural features.

Quantitative Differentiation Evidence for 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid vs. Analogs


Regioisomeric Differentiation: Meta- vs. Para-Substitution Impact on Physicochemical Properties

A key differentiator for 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid is its specific meta-substitution pattern on the benzoic acid ring. While the para-substituted analog (CAS 1086379-56-7) shares the same molecular formula and weight (295.09 g/mol), the change in substitution position alters the compound's three-dimensional conformation and electronic properties. The meta-substitution in the target compound results in a distinct dipole moment and steric profile compared to the para-analog. This structural variance is non-trivial and is known to critically influence binding interactions in biological systems, making the compounds non-interchangeable in SAR studies .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Linker Atom Differentiation: Ether vs. Amino Linkage Impacts Synthetic Versatility and Physicochemical Profile

The target compound features an ether (-O-) linkage, whereas a close analog features an amino (-NH-) linker. This atomic substitution results in a calculated difference in hydrogen bond donor count (1 vs. 2) and exact mass (293.96400 Da vs. 293.00007 Da). The ether linkage is less basic and less prone to forming hydrogen bonds as a donor, which affects solubility, permeability, and the compound's role as a synthetic intermediate . The presence of the ether oxygen provides a distinct chemical handle for further derivatization compared to an amine.

Chemical Biology Synthetic Methodology Drug Discovery

Synthetic Utility: Role as a Key Intermediate in the Synthesis of Novel Nucleoside Medicines

The compound is disclosed in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The disclosed process highlights advantages specific to this intermediate, including a simple and safe operational process, mild reaction conditions, and convenience for industrial production. While the patent does not provide comparative yields with other potential intermediates, the specific mention of its suitability for industrial-scale nucleoside synthesis underscores its differentiated value in a process chemistry context, where factors like reaction safety and scalability are paramount selection criteria.

Process Chemistry Nucleoside Analogs Pharmaceutical Intermediates

Optimal Research and Industrial Application Scenarios for 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic Acid


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies Requiring Meta-Substituted Scaffolds

This scenario directly leverages the evidence from Section 3, Item 1. When a research program's lead series is built upon a meta-substituted benzoic acid scaffold, 3-[(5-bromopyrimidin-2-yl)oxy]benzoic acid is the only correct and viable choice. Procurement of the para-substituted analog (CAS 1086379-56-7) would introduce an uncontrolled variable, potentially leading to a complete loss of target affinity or altered functional activity due to the different spatial and electronic presentation of the pharmacophore . The compound's specific regioisomeric identity is therefore non-negotiable for valid SAR interpretation.

Chemical Biology: Development of Ether-Containing Bifunctional Probes

As highlighted in Section 3, Item 2, the ether linker in the target compound provides a distinct physicochemical profile compared to an amine-linked analog [1]. This scenario is ideal for projects requiring a less basic, neutral linker with a specific hydrogen-bonding profile. For example, in the design of bifunctional degrader molecules (e.g., PROTACs) or fluorescent probes, the ether linkage's stability and limited donor capacity can be advantageous for improving cellular permeability and reducing off-target interactions associated with more polar or basic amine linkers. Selecting this compound over its amino analog is a strategic decision driven by the desired molecular properties of the final probe.

Process R&D: Scaling the Synthesis of Pyrimidine-Based Nucleoside APIs

This application is derived from the patent evidence in Section 3, Item 3 [2]. For process chemists tasked with developing a robust, scalable, and safe manufacturing route for a novel 5-substituted pyrimidine carbocyclic nucleoside drug candidate, this compound is a documented and preferred intermediate. The patent's emphasis on its simple, safe operation and mild reaction conditions makes it a lower-risk starting point for process development compared to an uncharacterized alternative. Procuring this specific intermediate can accelerate process optimization and facilitate technology transfer to pilot plant and commercial manufacturing scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.